molecular formula C9H8ClNO B1368238 (5-Chloro-2-methoxyphenyl)acetonitrile CAS No. 7048-38-6

(5-Chloro-2-methoxyphenyl)acetonitrile

Cat. No.: B1368238
CAS No.: 7048-38-6
M. Wt: 181.62 g/mol
InChI Key: YVPGMOIUQBMWLU-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClNO. It is a nitrile derivative of (5-chloro-2-methoxyphenyl)acetic acid. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)acetonitrile typically involves the reaction of (5-chloro-2-methoxyphenyl)acetic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) to yield the nitrile compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane (CH2Cl2) or toluene (C7H8) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)acetonitrile is utilized in scientific research for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the development of novel organic compounds with potential biological activities. In medicinal chemistry, it serves as a building block for the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial properties .

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)acetonitrile depends on its specific application and the target molecule it interacts withThe chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both the chloro and methoxy groups on the phenyl ring provides distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGMOIUQBMWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427900
Record name (5-chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7048-38-6
Record name (5-chloro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5-chloro-2-methoxy-phenyl)-methanol (17.1 g, 99.1 mmol) in methylene chloride (100 mL) was added thionyl chloride (14.5 mL, 198 mmol). The reaction was stirred at reflux for 3 hours, cooled to room temperature and concentrated in vacuo. The crude product was dissolved in methylene chloride and washed with saturated aqueous sodium hydrogen carbonate then dried over magnesium sulfate. Concentration in vacuo gave 4-chloro-2-chloromethyl-1-methoxy-benzene (18.4 g). To a solution of 4-chloro-2-chloromethyl-1-methoxy-benzene (18.4 g, 96.4 mmol) in acetonitrile (100 mL) was added potassium cyanide (12.5 g, 193 mmol) and 18-crown-6 (2.54 g, 9.64 mmol). The reaction was stirred 12 hours at ambient temperature, diluted with ethyl acetate and washed with aqueous sodium hydrogen carbonate. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by passing it through a pad of silica gel, eluting with methylene chloride to give the title compound (17.2 g).
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18.4 g
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12.5 g
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2.54 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloro-2-methoxybenzoate (25.4 g, 127 mmol) in ether (200 ml), cooled in an ice water bath, was added dropwise lithium tetrahydroaluminate (1 M in diethyl ether, 110 ml, 110 mmol). After 2 hours the reaction was quenched with water and then acidified to pH 3 with hydrochloric acid (6 M aqueous solution). The layers were separated and the organic layer dried over magnesium sulfate, filtered and concentrated in vacuo to give a white solid. The solid was dissolved dichloromethane (200 ml) and treated with thionyl chloride (25 ml, 340 mmol). After heating at reflux for 2 hours, the reaction was cooled to room temperature and water added. The layers were separated and the aqueous layer extracted with dichloromethane (2×50 ml). The combined organics were dried over magnesium sulfate, filtered and concentrated in vacuo to give an orange solid. This solid was dissolved dimethyl sulphoxide (175 ml), sodium cyanide (12.75 g, 260.2 mmol) added and solution heated to 80° C. for 3 hours. After cooling to room temperature, water was added and a solid formed that was filtered and washed with water to provide the title compound as an off white solid, 20.8 g, 91% yield.
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25.4 g
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200 mL
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110 mL
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25 mL
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12.75 g
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175 mL
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200 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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